Prochlorperazine-d3 Dimesylate
CAS No.: 753432-54-1
Cat. No.: VC0196483
Molecular Formula: C20H21D3ClN3S.CH4O3S.CH4O3S
Molecular Weight: 569.17
Purity: 95% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

CAS No. | 753432-54-1 |
---|---|
Molecular Formula | C20H21D3ClN3S.CH4O3S.CH4O3S |
Molecular Weight | 569.17 |
Chemical Properties and Structure
Molecular Structure
Prochlorperazine-d3 Dimesylate maintains the fundamental phenothiazine tricyclic structure of prochlorperazine, with the addition of three deuterium atoms at specific positions. The dimesylate component consists of two methanesulfonate groups, which form a salt with the basic nitrogen atoms of the molecule. The parent compound, prochlorperazine, has the chemical formula C₂₀H₂₄ClN₃S with a molar mass of 373.94 g/mol . The deuterated analog differs by having three hydrogen atoms replaced with deuterium (²H), resulting in a slightly higher molecular weight.
Pharmacology and Mechanism of Action
Receptor | Binding Affinity (Ki, nM) | Potency (pKi) |
---|---|---|
Dopamine D2 | 3.61 | 8.44 |
Dopamine D3 | 4.45 | 8.35 |
Histamine H1 | 2.79 | 8.55 |
Dopamine D1 | 78 | 7.11 |
Synthesis and Preparation
Purification and Characterization
Analytical Applications
Mass Spectrometry Applications
Prochlorperazine-d3 Dimesylate serves as an invaluable internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of prochlorperazine and its metabolites in biological matrices. The three-deuterium label creates a mass shift that allows the internal standard to be distinguished from the analyte while maintaining nearly identical chromatographic behavior. A validated LC-MS/MS method has been developed for the simultaneous determination of prochlorperazine and its major metabolites in human plasma, which could potentially employ Prochlorperazine-d3 Dimesylate as an internal standard .
Pharmacokinetic Studies
Deuterated compounds like Prochlorperazine-d3 Dimesylate are especially valuable for pharmacokinetic investigations. By serving as internal standards, they facilitate accurate quantification of the parent drug and its metabolites in complex biological matrices. This is particularly important for prochlorperazine, which undergoes extensive first-pass metabolism after oral administration, resulting in several metabolites including prochlorperazine sulfoxide (PCZSO), N-demethylprochlorperazine (NDPCZ), and 7-hydroxyprochlorperazine (PCZOH) . The substantial interindividual variation observed in plasma concentrations of prochlorperazine and its metabolites (relative standard deviation ranging from 78.2% to 89.4%) underscores the importance of precise analytical methods for pharmacokinetic characterization .
Comparison with Related Compounds
Deuterated vs. Non-deuterated Prochlorperazine
The primary distinction between Prochlorperazine-d3 Dimesylate and prochlorperazine dimesylate lies in the isotopic substitution. While both compounds share identical chemical reactivity and pharmacological properties, the deuterated version exhibits slightly different physicochemical characteristics due to the kinetic isotope effect. This effect can marginally alter bond strength and reaction rates, though these differences are generally negligible in most applications. The most significant advantage of the deuterated compound is its utility in analytical methods, where the mass difference enables clear differentiation between the internal standard and the analyte.
Other Phenothiazine Derivatives
Prochlorperazine belongs to a broader class of phenothiazine derivatives, which includes compounds such as chlorpromazine and fluphenazine. These compounds share the central phenothiazine structure but differ in their side chains and substitution patterns, which influence their receptor binding profiles and pharmacological effects. The following table compares the key characteristics of prochlorperazine with related phenothiazine compounds:
Compound | Primary Indication | D2 Receptor Binding | Key Distinguishing Features |
---|---|---|---|
Prochlorperazine | Antiemetic, Antipsychotic | High (Ki = 3.61 nM) | Balanced receptor profile |
Chlorpromazine | Antipsychotic | Moderate | First-generation antipsychotic; broader receptor activity |
Fluphenazine | Schizophrenia | Very high | Extended duration of action |
Research Applications
Metabolic Studies
Prochlorperazine-d3 Dimesylate plays a crucial role in metabolic studies of prochlorperazine. The deuterium labeling allows researchers to track the parent compound through various metabolic pathways and distinguish it from endogenous compounds or metabolites. This is particularly relevant for prochlorperazine, which undergoes extensive metabolism leading to multiple metabolites. A validated analytical method has demonstrated the capability to simultaneously quantify prochlorperazine and its major metabolites in human plasma, with calibration curves linear over concentration ranges of 0.01-40 μg/L for prochlorperazine, NDPCZ, and PCZOH, and 0.05-80 μg/L for PCZSO .
Drug Development and Formulation Studies
The application of deuterated compounds like Prochlorperazine-d3 Dimesylate extends to drug development and formulation studies. The ability to precisely quantify drug concentrations in various formulations and under different storage conditions supports stability testing and shelf-life determination. Additionally, these compounds can be used to investigate the impact of formulation variables on drug release and bioavailability, contributing to the optimization of drug delivery systems.
Antiviral Activity Research
Interestingly, recent research has uncovered potential antiviral activity of prochlorperazine against dengue virus (DENV) infection . These findings suggest that prochlorperazine can block DENV infection by targeting viral binding and entry through dopamine D2 receptor- and clathrin-associated mechanisms. While these studies focused on the parent compound, they open avenues for investigating whether Prochlorperazine-d3 Dimesylate could serve as a valuable tool in studying the antiviral mechanisms of prochlorperazine and related compounds. The deuterated analog could help elucidate the pharmacokinetic aspects of this newly discovered antiviral activity.
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